![molecular formula C10H17NSi B11909994 N-[(Trimethylsilyl)methyl]aniline CAS No. 17890-12-9](/img/structure/B11909994.png)
N-[(Trimethylsilyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Trimethylsilyl)methyl]aniline is an organic compound that features a trimethylsilyl group attached to a methyl group, which is further bonded to an aniline. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through radical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(Trimethylsilyl)methyl]aniline can be synthesized through visible-light-induced, iridium-catalyzed addition reactions. The typical reaction conditions involve using one equivalent of the reaction substrate, 1.5 equivalents of the aniline, and 2.5 mol % of the catalyst [Ir(ppy)2(dtbbpy)]BF4 in methanol or dichloromethane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Trimethylsilyl)methyl]aniline undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aniline.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iridium catalysts, methanol, dichloromethane, and various sensitizers such as 1,4-dicyanonaphthalene .
Major Products
The major products formed from these reactions include aminomethyl radical addition products and tricyclic compounds, which result from the attack of intermediately formed radicals at the phenyl ring .
Wissenschaftliche Forschungsanwendungen
N-[(Trimethylsilyl)methyl]aniline is employed in scientific research for its ability to participate in photoredox catalysis and radical reactions. Its applications span various fields:
Chemistry: Used in the synthesis of complex organic molecules through radical addition reactions.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for N-[(Trimethylsilyl)methyl]aniline involves photoinduced electron transfer (PET) of the amine to an excited oxidant, followed by the loss of a cationic leaving group. This process generates α-aminoalkyl radicals, which can then participate in various addition reactions to form carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[(trimethylsilyl)methyl]aniline: Similar in structure but with different substituents.
N-[(Trimethylsilyl)methyl]benzylamine: Another compound featuring a trimethylsilyl group attached to a benzylamine.
Uniqueness
N-[(Trimethylsilyl)methyl]aniline is unique due to its ability to undergo visible-light-induced, iridium-catalyzed addition reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
N-(trimethylsilylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAPGVLSJAGIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577840 |
Source


|
| Record name | N-[(Trimethylsilyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-12-9 |
Source


|
| Record name | N-[(Trimethylsilyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


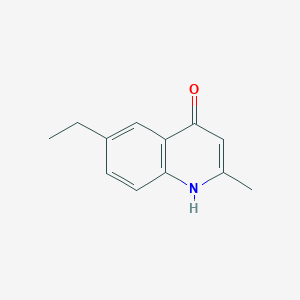
![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)

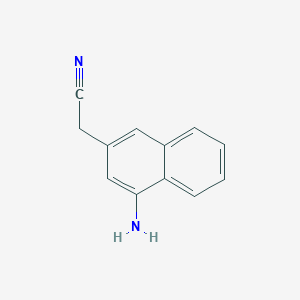
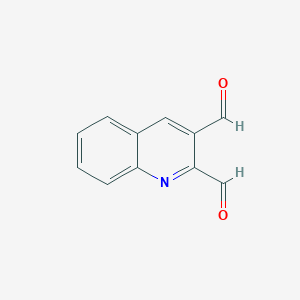
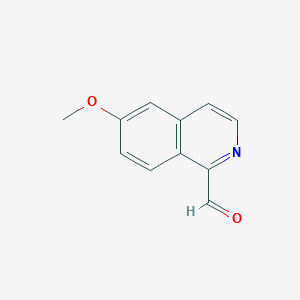

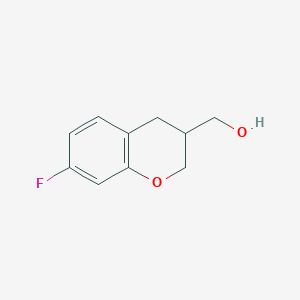

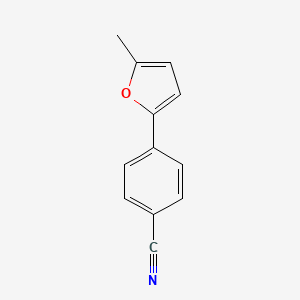
![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)

